molecular formula C16H14O3 B14535828 2H-1-Benzopyran-3(4H)-one, 2-(4-methoxyphenyl)- CAS No. 62232-17-1

2H-1-Benzopyran-3(4H)-one, 2-(4-methoxyphenyl)-

Cat. No.: B14535828
CAS No.: 62232-17-1
M. Wt: 254.28 g/mol
InChI Key: TWJUYXUYKZBYEH-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3(4H)-one, 2-(4-methoxyphenyl)- is an organic compound that belongs to the class of benzopyrans. This compound is characterized by the presence of a benzopyran ring system with a methoxyphenyl substituent at the 2-position. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3(4H)-one, 2-(4-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxyphenol with malononitrile in the presence of a base, followed by cyclization to form the benzopyran ring . The reaction conditions typically involve the use of ethanol as a solvent and sodium ethoxide as the base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial process may also involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3(4H)-one, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated benzopyrans.

Scientific Research Applications

2H-1-Benzopyran-3(4H)-one, 2-(4-methoxyphenyl)- has various scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3(4H)-one, 2-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-3(4H)-one, 2-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position of the phenyl ring enhances its stability and reactivity compared to other benzopyran derivatives.

Properties

CAS No.

62232-17-1

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4H-chromen-3-one

InChI

InChI=1S/C16H14O3/c1-18-13-8-6-11(7-9-13)16-14(17)10-12-4-2-3-5-15(12)19-16/h2-9,16H,10H2,1H3

InChI Key

TWJUYXUYKZBYEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=O)CC3=CC=CC=C3O2

Origin of Product

United States

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